(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Description
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- APTES provides amino groups for further functionalization of materials like glass, silica, and nanoparticles. It enhances adhesion and compatibility between organic and inorganic phases .
- Researchers have explored using it instead of conventional basic catalysts, opening up new avenues for controlled polymerization processes .
Silane Modification and Surface Functionalization
Polymerization Catalyst
Fluorinated Compounds and Risk Assessment
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the reaction of the resulting intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-N'-phenyl-N-(3-phenylpropyl)urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a base such as triethylamine or potassium carbonate to form the intermediate 1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)phenyl isocyanate.", "Step 2: Reaction of the intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea in the presence of a catalyst such as copper iodide or palladium acetate to form the final product (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
CAS RN |
941946-22-1 |
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.421 |
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-14-8-13-24-18(16-11-6-7-12-17(16)22-20(24)26)23-19(25)21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H2,21,23,25) |
InChI Key |
GWXXYFFFGUHXQS-PTGBLXJZSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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